molecular formula C11H11BO4S B2811489 [2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid CAS No. 2377611-38-4

[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid

Cat. No.: B2811489
CAS No.: 2377611-38-4
M. Wt: 250.08
InChI Key: RGASOPUAYMVNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid is an organic compound with the molecular formula C11H12BO4S It is a boronic acid derivative that features a benzothiophene ring substituted with an ethoxycarbonyl group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenated compounds (e.g., bromides, chlorides) in the presence of a base and a palladium catalyst.

Major Products

    Oxidation: Boronic esters or borates

    Reduction: Alcohols or alkanes

    Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in applications such as enzyme inhibition, where it can bind to active sites and modulate enzyme activity. The benzothiophene ring provides additional stability and specificity to the interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring instead of a benzothiophene ring.

    [2-(Methoxycarbonyl)-1-benzothiophen-7-yl]boronic acid: A similar compound with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    [2-(Ethoxycarbonyl)-1-naphthyl]boronic acid: A compound with a naphthyl ring instead of a benzothiophene ring.

Uniqueness

[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in drug discovery and advanced material synthesis.

Properties

IUPAC Name

(2-ethoxycarbonyl-1-benzothiophen-7-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO4S/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-6,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGASOPUAYMVNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=C(S2)C(=O)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.